molecular formula C11H13ClINO3 B1408618 Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate CAS No. 1508278-50-9

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

Cat. No. B1408618
M. Wt: 369.58 g/mol
InChI Key: IAGREPMOCBHTAS-UHFFFAOYSA-N
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Description

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate is a chemical compound that has received attention in the scientific community due to its potential applications in various fields. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate is C11H13ClINO3 . Its molecular weight is 369.58 g/mol .


Physical And Chemical Properties Analysis

The density of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate is 1.7±0.1 g/cm3 . Its boiling point is 410.7±45.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • Research has focused on the synthesis of various compounds related to ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate, exploring their chemical structures and properties. This includes studies on the preparation and characterization of similar methoxychlor derivatives and related compounds (Baarschers & Vukmanich, 1986), as well as the synthesis and X-ray powder diffraction data for ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate (Wang et al., 2016).
  • Pharmacological and Biological Applications :

    • Although direct studies on Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate are limited, related compounds have been investigated for their pharmacological and biological activities. For example, the synthesis, characterization, and evaluation of analgesic and anti-inflammatory activities of certain 1, 3, 4-oxadiazole derivatives have been conducted, indicating the potential therapeutic applications of similar compounds (Dewangan et al., 2015).
  • Material Science and Crystallography :

    • The compound and its derivatives have been a subject of interest in material science and crystallography, focusing on their crystal structures and interactions. This is exemplified by studies on the crystal structure and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate (Liu et al., 2018).

Safety And Hazards

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate is harmful by inhalation, in contact with skin, and if swallowed . For skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

ethyl 2-(4-chloro-5-iodo-2-methoxyanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO3/c1-3-17-11(15)6-14-9-5-8(13)7(12)4-10(9)16-2/h4-5,14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGREPMOCBHTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1OC)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-5-iodo-2-methoxybenzenamine (6 g, 21.2 mmol) in MeOH (50 mL) at room temperature, AcOH (3 drops) and ethyl glyoxalate (5.6 g, 27.5 mmol, 50% in toluene) were added. The mixture was stirred at room temperature for 2 h and then sodium cyanoborohydride (5.32 g, 84.8 mmol) was added to the mixture. The resulting mixture was stirred at 50° C. for 16 h. The mixture was allowed to cool to room temperature, and partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo to afford the crude product (8.6 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate
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Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate
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Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

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